molecular formula C25H25N3O5 B3288171 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-29-2

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B3288171
CAS No.: 850931-29-2
M. Wt: 447.5 g/mol
InChI Key: RHRGGDOYPVOCOJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule featuring a multi-substituted imidazo[1,2-a]pyridine core linked to a benzamide moiety. The compound’s structure includes:

  • Imidazo[1,2-a]pyridine core: A nitrogen-containing heterocycle substituted at position 2 with a 4-methoxyphenyl group and at position 7 with a methyl group.
  • Benzamide moiety: A 3,4,5-trimethoxybenzoyl group attached via an amide bond to the imidazo[1,2-a]pyridine’s position 2.

The trimethoxybenzoyl group likely enhances lipophilicity and binding affinity compared to simpler substituents, as seen in related benzamide analogs .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-15-10-11-28-21(12-15)26-22(16-6-8-18(30-2)9-7-16)24(28)27-25(29)17-13-19(31-3)23(33-5)20(14-17)32-4/h6-14H,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRGGDOYPVOCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticancer and antibacterial activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The structural components include:

  • A trimethoxyphenyl group,
  • An imidazo[1,2-a]pyridine moiety,
  • A benzamide functional group.

Antiproliferative Activity

Recent studies have demonstrated that derivatives containing a 3,4,5-trimethoxyphenyl fragment exhibit significant antiproliferative effects. For instance, one study reported that a related compound induced G2/M phase arrest and apoptosis in MGC-803 cancer cells with an IC₅₀ value of 0.45 μM. This effect was attributed to microtubule destabilization and inhibition of tubulin polymerization at the colchicine binding site with an IC₅₀ of 3.35 μM .

CompoundIC₅₀ (μM)Mechanism of Action
3,4,5-trimethoxy derivative0.45Induction of G2/M arrest and apoptosis
Tubulin polymerization inhibitor3.35Binding at colchicine site

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. A series of triazole derivatives showed promising antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL . While specific data on the target compound's antibacterial activity is limited, its structural similarity to active compounds suggests potential efficacy.

Case Studies

  • Study on Antiproliferative Effects :
    • Researchers synthesized several derivatives and tested their effects on cancer cell lines.
    • The most potent derivative was shown to disrupt microtubule dynamics effectively, leading to cell cycle arrest and apoptosis .
  • Antibacterial Screening :
    • A related study evaluated compounds against multiple bacterial strains.
    • Compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence biological activity. The presence of methoxy groups enhances solubility and bioavailability, while the imidazo[1,2-a]pyridine core contributes to receptor binding affinity.

Comparison with Similar Compounds

Key Observations :

  • The trimethoxybenzamide group increases molecular weight and lipophilicity (XLogP) compared to chloro-fluoro or cyclohexane substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • The 4-methoxyphenyl group at position 2 is conserved across analogs, suggesting its critical role in target engagement .

Commercial and Research Relevance

  • Trimethoxy Compound: Not listed in supplier databases (e.g., MolPort, ZINC) within the evidence, suggesting it is a novel or proprietary entity.
  • Chloro-Fluoro Analog : Registered in DrugBank (BE0008659) and ChEMBL, underscoring its validated bioactivity .
  • Cyclohexane Derivative : Available in 2 mg quantities for screening, reflecting early-stage research use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Reactant of Route 2
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3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

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